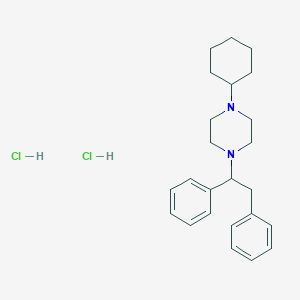

(+-)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

Descripción general

Descripción

MT-45 (clorhidrato) es un fármaco analgésico opioide sintético que se desarrolló en la década de 1970 por Dainippon Pharmaceutical Co. Químicamente se clasifica como un derivado de 1-sustituido-4-(1,2-difeniletil)piperazina, que es estructuralmente distinto de la mayoría de los otros fármacos opioides . Se ha encontrado que MT-45 posee propiedades analgésicas similares a la morfina, siendo el enantiómero (S) el principal responsable de su actividad opioide .

Métodos De Preparación

La síntesis de MT-45 (clorhidrato) implica la reacción de 1,2-difeniletilamina con ciclohexilamina en presencia de un catalizador adecuado para formar el intermedio 1-ciclohexil-4-(1,2-difeniletil)piperazina. Este intermedio se convierte luego a su forma de sal de clorhidrato mediante tratamiento con ácido clorhídrico .

Análisis De Reacciones Químicas

MT-45 (clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: MT-45 se puede oxidar para formar varios metabolitos. Los reactivos comunes para la oxidación incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Las reacciones de reducción pueden convertir MT-45 en sus derivados de amina correspondientes. El borohidruro de sodio es un agente reductor común utilizado en estas reacciones.

Sustitución: MT-45 puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro.

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de MT-45, que se pueden analizar utilizando técnicas como la cromatografía líquida-espectrometría de masas (LC-MS) y la cromatografía de gases-espectrometría de masas (GC-MS) .

Aplicaciones Científicas De Investigación

Pharmacological Applications

(±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride has been investigated for several pharmacological activities:

- Neuropharmacology : Studies indicate that this compound may exhibit anxiolytic and antidepressant effects by interacting with serotonin and dopamine receptors. It has been shown to modulate neurotransmitter systems that are crucial for mood regulation.

- Analgesic Properties : Research suggests that this compound may possess analgesic effects, making it a candidate for pain management therapies.

To illustrate the biological activity of (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride compared to other similar compounds, the following table summarizes key findings:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride | Anxiolytic, Antidepressant | [Source] |

| 1-(1-benzothiophen-2-yl)cyclohexylpiperidine | Inhibitor of Trypanothione Reductase | [Source] |

| 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine | Analgesic Effects | [Source] |

Anxiolytic Effects

In various animal models, administration of (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride resulted in significant reductions in anxiety-like behaviors. These effects were measured using standardized tests such as:

- Elevated Plus Maze

- Open Field Test

Antidepressant Activity

The compound demonstrated antidepressant-like effects in the forced swim test. This suggests its potential utility in treating depressive disorders.

Safety Profile

Toxicological assessments indicate that (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride exhibits a favorable safety profile at therapeutic doses. However, comprehensive long-term studies are needed to evaluate any potential side effects or toxicities associated with chronic use.

Mecanismo De Acción

MT-45 (clorhidrato) ejerce sus efectos principalmente a través de su acción sobre los receptores opioides. Actúa como un agonista en el receptor μ-opioide, que es responsable de sus efectos analgésicos. La unión de MT-45 al receptor μ-opioide conduce a la inhibición de la actividad de la adenilato ciclasa, lo que resulta en niveles reducidos de monofosfato de adenosina cíclico (AMPc) y menor excitabilidad neuronal . Además, uno de sus principales metabolitos, 1,2-difeniletilpiperazina, también bloquea los receptores N-metil-D-aspartato (NMDA), contribuyendo a su perfil farmacológico general .

Comparación Con Compuestos Similares

MT-45 (clorhidrato) es único entre los opioides sintéticos debido a su estructura química distinta. Los compuestos similares incluyen:

Lefetamina: Otro opioide sintético con una estructura química similar pero diferente estereoquímica.

AH-7921: Un opioide sintético con propiedades analgésicas similares pero una estructura química diferente.

MT-45 destaca por su perfil único de efectos secundarios, que incluye efectos inusuales como pérdida de audición, despigmentación del cabello y reacciones cutáneas .

Actividad Biológica

(±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, commonly known as MT-45, is a synthetic compound that belongs to the class of piperazine derivatives. Initially synthesized in the 1970s by Dainippon Pharmaceutical Co., it has garnered attention for its potential opioid-like effects and other biological activities. This article explores the biological activity of MT-45, including its pharmacological properties, mechanisms of action, and associated case studies.

Chemical Structure and Properties

MT-45 has a molecular formula of and a molar mass of approximately 421.45 g/mol. The compound features a cyclohexyl group and a diphenylethyl moiety, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 421.45 g/mol |

| CAS Number | 57314-55-3 |

| IUPAC Name | (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride |

Pharmacological Profile

MT-45 exhibits significant opioid receptor activity, primarily as a μ-opioid receptor agonist. Research indicates that it possesses about 80% the potency of morphine , with most of its activity attributed to the (S) enantiomer . The compound's structural characteristics allow it to interact with various receptors in the central nervous system (CNS), leading to analgesic effects.

- Opioid Receptor Agonism : MT-45 activates μ-opioid receptors, which are crucial for mediating pain relief.

- NMDA Receptor Blockade : One of its metabolites, 1,2-diphenylethylpiperazine, has been shown to block NMDA receptors, potentially contributing to its analgesic effects and altering pain pathways .

Biological Activity and Effects

The biological activity of MT-45 has been documented through various studies:

- Analgesic Effects : In animal models, MT-45 demonstrated significant analgesic properties comparable to traditional opioids. It effectively reduced pain responses in both acute and chronic pain models.

- Side Effects : While MT-45 shows promise as an analgesic, it is also associated with numerous side effects uncommon in other opioids. These include:

- Case Studies : Reports have indicated that recreational use can lead to severe adverse effects and overdose situations. A notable case involved an individual experiencing severe respiratory depression after consumption .

Research Findings

A limited number of studies have specifically focused on MT-45 due to its relatively recent emergence in the research landscape. However, existing literature provides insights into its pharmacodynamics:

- A study published in Pharmacology Biochemistry and Behavior highlighted the compound's efficacy in reducing pain while also noting the potential for addiction and dependence .

- Another research article indicated that while MT-45 is effective as an analgesic, its unusual side effects may limit its therapeutic applications .

Propiedades

IUPAC Name |

1-cyclohexyl-4-(1,2-diphenylethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTBWROWBIVSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57314-55-3 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057314553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57314-55-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.